Phenoxybenzamine hydrochloride

Vue d'ensemble

Description

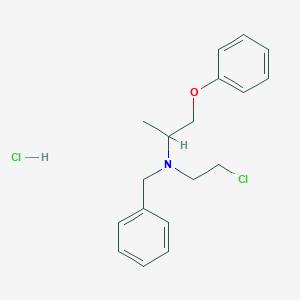

Phenoxybenzamine hydrochloride (C₁₈H₂₂ClNO·HCl) is a non-selective, irreversible α-adrenergic receptor antagonist. It has a melting point of 137.5–140 °C and is characterized by the InChI key VBCPVIWPDJVHAN-UHFFFAOYSA-N . Primarily used to manage hypertension in pheochromocytoma, it covalently binds to α₁- and α₂-adrenergic receptors, causing long-lasting blockade. Oral bioavailability ranges from 20–30%, and its effects persist for days due to irreversible receptor binding .

Méthodes De Préparation

Stepwise Synthesis and Reaction Mechanisms

Etherification: Phenol and Propylene Oxide

The initial step involves the reaction of phenol with propylene oxide under alkaline conditions to form phenoxyisopropanol. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) catalyzes the nucleophilic addition of phenol to the epoxide ring of propylene oxide.

Reaction Conditions

-

Temperature : 60–85°C

-

pH : 7–8 (maintained using KOH/NaOH)

Procedure

-

Phenol (50 kg), KOH (1.5 kg), and water (1.5 kg) are heated to 50°C until dissolution.

-

Propylene oxide is added dropwise, followed by heating to 60–65°C for 3–4 hours.

-

The mixture is further heated to 80–85°C for 1–2 hours to complete the reaction.

-

Post-reaction, the product is extracted with toluene, washed, and distilled under vacuum (125–130°C at 21 mmHg) to yield phenoxyisopropanol as a viscous liquid .

Yield : ~85–90% (based on phenol input) .

Chlorination: Phenoxyisopropanol to Phenoxyisochloropropane

Thionyl chloride (SOCl₂) converts the hydroxyl group of phenoxyisopropanol to a chloride, forming phenoxyisochloropropane.

Reaction Conditions

-

Temperature : 20°C (initial), 90°C (reflux)

-

Reagents : Thionyl chloride (1.2 equivalents), pyridine (acid scavenger) .

Procedure

-

Phenoxyisopropanol is cooled to <20°C, and SOCl₂ is added dropwise.

-

The mixture reacts at room temperature for 2–4 hours, followed by reflux at 90°C for 2–4 hours.

-

Toluene extraction and neutralization with sodium bicarbonate yield phenoxyisochloropropane after vacuum distillation (96–112°C at 9 mmHg) .

Amination: Formation of N-Hydroxyethyl Phenoxyisopropylamine

Phenoxyisochloropropane reacts with 2-aminoethanol in polyethylene glycol (PEG-400) to form N-hydroxyethyl phenoxyisopropylamine via nucleophilic substitution.

Reaction Conditions

Procedure

-

2-Aminoethanol (72.5 kg) and PEG-400 (3.4 kg) are heated to 145–150°C.

-

Phenoxyisochloropropane (65–69 kg) is added dropwise, followed by heating to 165–170°C for 5 hours.

-

Extraction with toluene, acid-base workup, and crystallization with ethyl acetate/sherwood oil yield the amine intermediate .

Condensation: N-Hydroxyethyl-N-Benzyl Phenoxyisopropylamine

Benzyl chloride alkylates the secondary amine of N-hydroxyethyl phenoxyisopropylamine in the presence of PEG-400 and sodium ethoxide.

Reaction Conditions

Procedure

-

N-Hydroxyethyl phenoxyisopropylamine, benzyl chloride, and PEG-400 are refluxed in ethanol.

-

Post-reaction, toluene extraction and pH adjustment (2–3 with HCl) isolate the product as a light yellow oil .

Salt Formation and Chlorination

The final step involves hydrochlorination and chlorination using dry HCl gas and thionyl chloride.

Reaction Conditions

Procedure

-

N-Hydroxyethyl-N-benzyl phenoxyisopropylamine is treated with dry HCl gas (pH 4–5).

-

Thionyl chloride is added at <20°C, followed by heating to 60°C for 3 hours.

-

Crystallization with ethanol/ether yields this compound crude .

Purification and Crystallization

Crude this compound is purified via recrystallization from ethanol/ether mixtures with activated carbon to remove impurities.

Procedure

-

Crude product (51–55 kg) is dissolved in ethanol (88 kg) and ether (32 kg).

-

Activated carbon (2.6 kg) is added, and the mixture is heated to 55–58°C for 1 hour.

-

Hot filtration, cooling, and addition of ether (40 kg) induce crystallization.

Purity : ≥98% (HPLC), Melting Point : 133–138°C .

Industrial-Scale Optimization

Solvent Selection

-

PEG-400 : Enhances reaction rates in amination and condensation steps due to its high boiling point and polarity .

-

Toluene : Preferred for extraction due to low water solubility and ease of recovery .

Critical Process Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Etherification pH | 7–8 | Prevents side reactions |

| Amination Temperature | 165–170°C | Ensures complete substitution |

| Chlorination SOCl₂ Rate | Slow addition (<20°C) | Minimizes exothermic decomposition |

Comparative Analysis of Methods

The patented method offers distinct advantages over traditional routes:

Analyse Des Réactions Chimiques

Thermal Decomposition

Phenoxybenzamine hydrochloride decomposes upon heating, releasing toxic gases:

| Condition | Products Identified | Hazard Classification |

|---|---|---|

| >137.5°C (melting point) | Nitrogen oxides (NOₓ), Chloride ions | IARC Group 2B (possible carcinogen) |

- Mechanism : Thermal cleavage of the chloroethyl group generates reactive intermediates, leading to NOₓ and HCl emissions ( ).

- Safety : Decomposition products necessitate proper ventilation and protective equipment during handling ( ).

Biochemical Reaction: α-Adrenergic Receptor Binding

Phenoxybenzamine irreversibly blocks α-adrenergic receptors via covalent bonding:

| Target Receptor | Reaction Mechanism | Biological Effect |

|---|---|---|

| α₁/α₂-Adrenergic | Ethylenimonium intermediate forms a covalent bond with cysteine residues (Cys³.³⁶) | Prolonged vasodilation, hypotension |

- Key Intermediate : Reactive ethylenimonium ion generated in vivo ( ).

- Irreversibility : Binding persists for 3–4 days post-administration due to stable carbonium ion formation ( ).

Stability and Solubility

The compound exhibits specific stability and solubility profiles critical for formulation:

| Property | Condition | Observation |

|---|---|---|

| Solubility | Water | Insoluble |

| Chloroform/Ethanol | Freely soluble | |

| Storage Stability | 25°C (capsules), protected from light | No significant degradation over 24 months |

Metabolic Reactions

Applications De Recherche Scientifique

1.1. Pheochromocytoma Management

Phenoxybenzamine is predominantly indicated for the treatment of paroxysmal hypertension and excessive sweating associated with pheochromocytoma, a rare adrenal gland tumor that causes catecholamine surges. The drug is administered to mitigate hypertensive crises that may occur during surgical procedures or anesthesia management .

1.2. Benign Prostatic Hyperplasia (BPH)

Although its use has declined, phenoxybenzamine was initially employed to treat BPH due to its alpha-adrenergic blocking properties, which help alleviate urinary obstruction symptoms . However, other medications have largely replaced it in this context.

1.3. Off-Label Uses

Phenoxybenzamine has several off-label applications:

- Sympathomimetic-induced Hypertensive Crises : It can be used to manage hypertension caused by sympathomimetic drugs.

- Neurogenic Bladder and Micturition Problems : The drug may assist in treating conditions associated with neurogenic bladder dysfunction.

- Complex Regional Pain Syndrome : Some studies suggest potential benefits in chronic pain management related to this condition .

- Hypoplastic Left Heart Syndrome : It has been explored for its vasodilatory effects in patients with this congenital heart defect .

Pharmacokinetics and Dosage

Phenoxybenzamine is available in 10 mg oral capsules, typically administered at an initial dose of 10 mg twice daily, which can be adjusted based on clinical response . The drug's effects can last for several days due to its irreversible binding characteristics.

4.1. Efficacy in Pheochromocytoma

A study involving patients with pheochromocytoma demonstrated that preoperative administration of phenoxybenzamine significantly reduced hypertensive episodes during surgery, showcasing its critical role in surgical management .

4.2. Use in Complex Regional Pain Syndrome

In a small cohort study, phenoxybenzamine was evaluated for its effectiveness in managing pain associated with complex regional pain syndrome. Results indicated some improvement in pain scores, warranting further investigation into its analgesic properties .

Adverse Effects and Considerations

While phenoxybenzamine is effective for its intended uses, it is associated with several side effects including:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Sedation

Patients should be monitored closely for these adverse effects, particularly when initiating therapy or adjusting dosages .

Data Table: Summary of Applications

| Application | Indication | Mechanism |

|---|---|---|

| Pheochromocytoma | Hypertension and sweating | Alpha-adrenergic blockade |

| Benign Prostatic Hyperplasia | Urinary obstruction | Alpha-adrenergic blockade |

| Sympathomimetic-induced Hypertension | Control hypertensive crises | Alpha-adrenergic blockade |

| Neurogenic Bladder | Micturition problems | Alpha-adrenergic blockade |

| Complex Regional Pain Syndrome | Chronic pain management | Potential analgesic effects |

Mécanisme D'action

Cefcapene pivoxil hydrochloride exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, causing cell lysis and death. The compound is effective against a wide range of bacteria due to its stability in the presence of various beta-lactamases .

Comparaison Avec Des Composés Similaires

Comparison with Similar α-Adrenergic Antagonists

Receptor Selectivity and Mechanism of Action

- Phenoxybenzamine hydrochloride: Non-selective for α₁/α₂ receptors; forms irreversible covalent bonds, leading to prolonged effects .

- Phentolamine: Reversible, non-selective α₁/α₂ antagonist with rapid onset but short duration .

- Prazosin hydrochloride : Selective α₁ antagonist; reversible binding, used for hypertension and benign prostatic hyperplasia .

- Yohimbine hydrochloride: Selective α₂ antagonist; enhances noradrenaline release by blocking presynaptic receptors .

- Benextramine: Non-selective, irreversibly blocks α-adrenergic receptors but with distinct chemical structure .

Pharmacological Potency

Data from rat aorta contraction studies (Table 1) highlight relative potencies:

| Compound | pA₂ Value | Mechanism | Selectivity |

|---|---|---|---|

| Phenoxybenzamine | 8.2 | Irreversible | α₁/α₂ non-selective |

| Prazosin | 9.1 | Reversible | α₁-selective |

| Yohimbine | 6.8 | Reversible | α₂-selective |

| Benextramine | 7.5 | Irreversible | α₁/α₂ non-selective |

Table 1: Potency of α-adrenergic antagonists against noradrenaline-induced contractions in rat aorta .

Phenoxybenzamine’s lower pA₂ compared to prazosin suggests reduced α₁ affinity but broader systemic effects due to non-selectivity.

Pharmacokinetics and Stability

- Absorption: Phenoxybenzamine has 20–30% oral bioavailability, whereas prazosin achieves ~60% absorption due to better solubility .

- Half-life: Phenoxybenzamine’s effects last 24–48 hours (irreversible binding), while prazosin requires twice-daily dosing (t₁/₂: 2–3 hours) .

- Stability: Phenoxybenzamine remains stable for 7 days in 1% propylene glycol/0.15% citric acid at 4°C, whereas phentolamine degrades faster in aqueous solutions .

Adverse Effects and Drug Interactions

- Phenoxybenzamine’s irreversible binding increases risks of prolonged hypotension, whereas reversible antagonists (e.g., prazosin) allow quicker dose adjustments .

- Unlike prazosin, phenoxybenzamine lacks cytochrome P450 interactions, reducing metabolic conflicts .

Activité Biologique

Phenoxybenzamine hydrochloride is a nonselective, irreversible antagonist of alpha-adrenergic receptors, primarily used in the management of conditions such as pheochromocytoma, a tumor that causes excessive secretion of catecholamines. This article explores its biological activity, mechanisms of action, clinical applications, and findings from various studies.

Phenoxybenzamine works by covalently bonding to alpha-adrenergic receptors, which are divided into alpha-1 and alpha-2 subtypes. By blocking these receptors, phenoxybenzamine reduces sympathetic nervous system effects, leading to:

- Decreased vasoconstriction : This results in lowered systemic vascular resistance (SVR) and blood pressure.

- Increased blood flow : Enhanced perfusion to skin, mucosa, and abdominal viscera occurs due to vasodilation.

The drug's effects can last for several days after administration due to its irreversible binding nature .

Pharmacokinetics

- Absorption : Approximately 20-30% of orally administered phenoxybenzamine is absorbed in its active form.

- Half-life : The intravenous half-life is about 24 hours, with effects persisting for 3-4 days post-administration.

- Administration : It is typically administered orally or via intraperitoneal injection in experimental settings .

Clinical Applications

Phenoxybenzamine is primarily indicated for:

- Pheochromocytoma : To control episodes of hypertension and sweating.

- Peripheral vascular diseases : Such as Raynaud's syndrome and acrocyanosis .

Case Studies and Observational Data

A systematic review identified 14 studies involving 575 patients treated with phenoxybenzamine for pheochromocytoma. Key findings included:

- Dosage : Intravenous doses ranged from 10 to 100 mg/day over periods from 7 days to 10 weeks.

- Outcomes : Measured outcomes included blood pressure control and cardiac function metrics like left ventricular ejection fraction .

Carcinogenicity Studies

Long-term studies have raised concerns regarding the carcinogenic potential of phenoxybenzamine. In rodent studies:

- Dosing Regimens : Mice received doses of 12.5 or 25 mg/kg three times weekly for up to 52 weeks.

- Findings : Results indicated the development of peritoneal sarcomas and malignant tumors in the gastrointestinal tract. A no-observed-effect level (NOEL) was established at 10 mg/kg for certain tumors .

Summary of Key Studies

| Study Type | Population Size | Dosage Range (mg/day) | Duration | Key Findings |

|---|---|---|---|---|

| Systematic Review | 575 patients | 10 - 100 | 7 days - 10 weeks | Blood pressure control; cardiac function improvement |

| Carcinogenicity Study | Rodents | 5 - 25 | Up to 52 weeks | Tumor development in gastrointestinal tract; NOEL at 10 mg/kg |

Adverse Effects

While phenoxybenzamine is effective in managing hypertension related to pheochromocytoma, it can cause several side effects:

- Orthostatic hypotension

- Reflex tachycardia

- Nasal congestion

- Dry mouth

- Fatigue

Long-term use has been associated with potential carcinogenic risks, necessitating careful monitoring during therapy .

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of phenoxybenzamine hydrochloride, and how do they inform experimental design?

this compound acts as a non-selective, irreversible α-adrenoceptor antagonist, blocking post-synaptic α₁ and α₂ receptors. This inhibition prevents vasoconstriction, reducing peripheral resistance and blood pressure. Additionally, it exhibits calmodulin inhibition, which may modulate intracellular calcium signaling. Methodologically, researchers should consider its irreversible binding kinetics in dose-response studies, requiring pre-incubation with tissues or cells to achieve maximal blockade. Use radioligand binding assays (e.g., [³H]yohimbine) to quantify receptor occupancy and functional assays (e.g., cAMP accumulation) to assess downstream effects .

Q. What validated analytical methods are recommended for quantifying this compound in pharmaceutical formulations?

High-performance liquid chromatography (HPLC) with UV detection is widely used, employing columns like Waters YMC L7 (retention time ~8 minutes). For stability-indicating assays, combine HPLC with mass spectrometry to detect degradation products (e.g., hydrolyzed metabolites). Chemiluminescence techniques are also effective for trace analysis in biological matrices. Always validate methods per ICH guidelines, including specificity, linearity (1–100 µg/mL), and precision (RSD <2%) .

Q. How should researchers standardize in vitro and in vivo dosing protocols for this compound?

- In vitro: Dissolve in DMSO (solubility: 55 mg/mL) and use concentrations between 1–100 µM, accounting for solvent effects (keep DMSO <0.1%). Pre-treat cells/tissues for 30–60 minutes to allow irreversible binding.

- In vivo: For rodent models, typical doses range from 5–20 mg/kg (intraperitoneal or oral). Adjust based on disease models; e.g., 10 mg/kg/day in glioblastoma xenografts reduces tumor volume by ~50% .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for α-adrenoceptor binding versus functional cAMP responses?

Discrepancies arise from differences in assay conditions (e.g., receptor density, coupling efficiency). For binding studies, use [³H]yohimbine (IC₅₀ ~50 nM) in membrane preparations. For functional cAMP assays, employ cells expressing recombinant α₂-adrenoceptors and measure noradrenaline-induced responses (IC₅₀ ~1–5 µM). To reconcile data, apply the operational model of agonism to estimate transducer ratios and ligand efficacy .

Q. What experimental strategies are critical for assessing this compound’s carcinogenic potential (IARC 2B classification)?

- In vitro: Conduct Ames tests (with/without metabolic activation) and micronucleus assays in human lymphocytes.

- In vivo: Use chronic dosing models (e.g., 18-month rodent studies) to monitor tumor incidence. Evaluate genotoxicity via comet assays in target tissues (e.g., liver). Compare results to structural analogs (e.g., haloalkylamines) to identify structure-activity relationships .

Q. How can researchers optimize stability-indicating methods for this compound in long-term formulation studies?

Develop a reversed-phase HPLC method with a C18 column and mobile phase (acetonitrile:phosphate buffer, pH 3.0). Monitor degradation under stress conditions (heat, light, pH extremes). Quantify major degradants (e.g., N-dealkylated products) using a photodiode array detector. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf-life .

Q. What are the best practices for studying phenoxybenzamine’s effects on noradrenaline overflow in sympathetic nerve terminals?

Use isolated tissue preparations (e.g., rat vas deferens or nictitating membrane) with electrical field stimulation. Measure noradrenaline overflow via HPLC-ECD or amperometry. Pre-treat tissues with phenoxybenzamine (1 µM, 30 minutes) to block α₂-autoreceptors, enhancing neurotransmitter release. Control for confounding factors like neuronal uptake (e.g., cocaine pretreatment) .

Q. How should researchers design dose-escalation studies to mitigate reflex tachycardia in hypertensive models?

Administer this compound in combination with β-blockers (e.g., propranolol) to counteract tachycardia. Use telemetry in conscious rodents to monitor hemodynamics continuously. Start with low doses (1 mg/kg) and escalate weekly, assessing baroreflex sensitivity via heart rate variability analysis .

Q. Methodological Notes

- Receptor Binding Assays: Include saturation (Kd, Bmax) and competition (Ki) experiments. Use nonlinear regression (e.g., Prism) for data fitting .

- Tumor Models: In glioblastoma, use orthotopic U87MG transplants and MRI for volumetric analysis. Phenoxybenzamine’s anti-angiogenic effects require immunohistochemical validation (CD31 staining) .

- Data Contradictions: Cross-validate findings using orthogonal methods (e.g., Western blot for calmodulin inhibition alongside functional assays) .

Propriétés

IUPAC Name |

N-benzyl-N-(2-chloroethyl)-1-phenoxypropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClNO.ClH/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17;/h2-11,16H,12-15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBCPVIWPDJVHAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClNO.ClH, C18H23Cl2NO | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021127 | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenoxybenzamine hydrochloride is a white crystalline powder. Melting point 137.5-140 °C. Used as an antihypertensive drug. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

45.8 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 65.3 °F (NTP, 1992) | |

| Record name | SID855636 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

63-92-3 | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37448 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxybenzamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.518 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X1IEG24OHL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

280 to 284 °F (NTP, 1992) | |

| Record name | PHENOXYBENZAMINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.